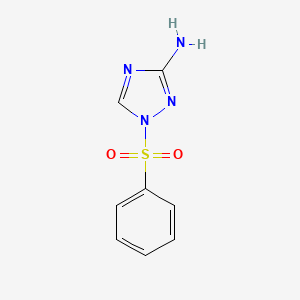

1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c9-8-10-6-12(11-8)15(13,14)7-4-2-1-3-5-7/h1-6H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCIEWLJSUAFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenylsulfonyl 1h 1,2,4 Triazol 3 Amine

Classical Approaches to 1,2,4-Triazole (B32235) Ring Formation and Functionalization

The traditional synthesis of 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine and its derivatives often involves a two-step process: the initial formation of the 1,2,4-triazole ring followed by the introduction of the phenylsulfonyl group.

Cyclization Reactions Utilizing Phenylsulfonyl Hydrazine (B178648) Precursors

One of the foundational methods for constructing the 1,2,4-triazole ring is through the cyclization of appropriate precursors. In the context of this compound, this could theoretically involve the reaction of a phenylsulfonyl-substituted hydrazine with a cyanogen (B1215507) source. For instance, the reaction of phenylsulfonylhydrazine with a reagent like cyanogen bromide could lead to the formation of a guanidine (B92328) intermediate, which upon cyclization would yield the desired 3-amino-1,2,4-triazole ring already bearing the phenylsulfonyl group at the N1 position. However, a more commonly documented approach involves the initial synthesis of 3-amino-1,2,4-triazole, which is then N-functionalized.

A prevalent method for the formation of the 3-amino-1,2,4-triazole core is the reaction of aminoguanidine (B1677879) with formic acid or a derivative. This is followed by the subsequent sulfonylation of the triazole ring.

Multicomponent Reactions in the Synthesis of this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient route to complex molecules. While specific MCRs leading directly to this compound are not extensively reported, the general principles of MCRs for 1,2,4-triazole synthesis can be extrapolated. A hypothetical MCR could involve the reaction of phenylsulfonylhydrazine, an orthoformate, and an amine.

More established, however, is the functionalization of a pre-synthesized triazole. A key example is the synthesis of the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold, which is achieved by reacting the corresponding aminotriazole with an aryl sulfonyl chloride. nih.gov This reaction typically yields a mixture of sulfonamides, with the major product resulting from the reaction at the triazole NH. nih.gov

Modern Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of this compound and its analogs.

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, yields, and selectivity. In the synthesis of sulfonylated triazoles, catalytic methods are particularly important for controlling the regioselectivity of the sulfonylation step. While the direct catalytic synthesis of the target compound is not widely documented, the N-sulfonylation of 3-amino-1,2,4-triazole can be optimized using various catalysts. Lewis acids or bases can be employed to activate either the sulfonyl chloride or the triazole ring, respectively, to facilitate a more efficient and selective reaction.

Research on related structures, such as 1-sulfonyl-3-amino-1H-1,2,4-triazoles, has shown that the reaction of a substituted phenyl-1H-1,2,4-triazole-3,5-diamine with a substituted benzenesulfonyl chloride in the presence of pyridine (B92270) yields the desired product. nih.gov The yields of these reactions can vary depending on the substituents on both the triazole and the sulfonyl chloride.

Table 1: Synthesis of 1-Sulfonyl-3-amino-1H-1,2,4-triazole Derivatives nih.gov

| Entry | Phenyl-1H-1,2,4-triazole-3,5-diamine Substituent | Benzenesulfonyl Chloride Substituent | Product | Yield (%) |

| 1 | 4-Tolyl | 4-Methyl | N3-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole-3,5-diamine | 23 |

| 2 | 4-Tolyl | 4-Fluoro | 1-((4-Fluorophenyl)sulfonyl)-N3-(p-tolyl)-1H-1,2,4-triazole-3,5-diamine | 26 |

| 3 | 4-Chlorophenyl | 4-Butyl | 1-((4-Butylphenyl)sulfonyl)-N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | 25 |

| 4 | 4-Methoxyphenyl | Naphthalen-1-yl | N3-(4-Methoxyphenyl)-1-(naphthalen-1-ylsulfonyl)-1H-1,2,4-triazole-3,5-diamine | 26 |

| 5 | 4-Chlorophenyl | 4-Phenoxy | N3-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine | 21 |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of 1,2,4-triazoles, this can be achieved through the use of greener solvents, alternative energy sources, and atom-economical reactions. For the synthesis of this compound, green approaches could include performing the sulfonylation reaction in environmentally benign solvents such as water or ionic liquids, or utilizing microwave irradiation to reduce reaction times and energy consumption. While specific studies on the green synthesis of the target compound are limited, the broader field of 1,2,4-triazole synthesis has seen significant advancements in this area.

Flow Chemistry Applications in the Preparation of this compound

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of sulfonyl chlorides and the subsequent sulfonylation of amines are processes that can benefit from flow chemistry. rsc.org While the direct application of flow chemistry to the synthesis of this compound has not been extensively reported, the individual steps of triazole formation and N-sulfonylation are amenable to this technology. A flow-based process could involve the continuous reaction of 3-amino-1,2,4-triazole with phenylsulfonyl chloride in a microreactor, allowing for precise control of reaction parameters and potentially leading to higher yields and purity.

Stereoselective Synthesis and Chiral Modifications of this compound Analogues

While the parent compound, this compound, is achiral, the synthesis of chiral analogues is a significant area of interest for developing molecules with specific biological targets. Stereoselectivity can be introduced by using chiral starting materials or through chiral resolution techniques.

A prevalent strategy for creating chiral heterocyclic compounds involves the use of naturally occurring chiral synthons, such as amino acids. nih.gov This approach has been successfully applied to the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives, and the principles are applicable to the 1,2,4-triazole scaffold. nih.gov The process typically involves converting a chiral amino acid into a corresponding chiral building block, which is then incorporated into the final triazole structure, ensuring the transfer of chirality. nih.gov

For analogues of this compound, chiral modifications could be implemented in several ways:

Modification of the Phenylsulfonyl Group: Introducing a chiral center on a substituent of the phenyl ring.

Modification of the 3-Amine Group: Attaching a chiral substituent to the exocyclic amine.

Use of Chiral Reagents: Employing chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction step.

In cases where a synthetic route produces a racemic mixture of a chiral analogue, separation of the enantiomers is necessary. Preparative chiral chromatography is a highly effective method for this purpose and has been noted as a cost-efficient technique for the enantioresolution of chiral cage compounds, a principle that can be extended to other complex molecules. enamine.net

The following table summarizes potential strategies for introducing chirality into analogues of the target compound.

| Strategy | Description | Example Starting Material |

| Chiral Pool Synthesis | Incorporation of readily available chiral molecules into the final structure. | Chiral amino acids, chiral amines |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct the stereoselective reaction, after which it is removed. | Evans auxiliaries |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemistry of the product. | Chiral transition metal complexes |

| Enantiomeric Resolution | Separation of a racemic mixture into its individual enantiomers. | Preparative chiral chromatography |

Scale-Up Considerations and Process Optimization for Academic Synthesis

A common synthetic route involves the reaction of a 3-amino-1,2,4-triazole derivative with an appropriate aryl sulfonyl chloride in a suitable solvent, often pyridine. nih.govnih.gov A significant challenge in this step is controlling regioselectivity. The 1,2,4-triazole ring has multiple nitrogen atoms that can be sulfonylated, potentially leading to a mixture of isomers. nih.gov Research has shown that the reaction between an aminotriazole and a corresponding aryl sulfonyl chloride can yield a mixture of sulfonamides, with the major product resulting from the reaction at the N1 position of the triazole ring. nih.gov Process optimization would focus on adjusting parameters such as temperature, solvent, and base to maximize the formation of the desired 1-(phenylsulfonyl) isomer over other possibilities. One strategy to achieve regioselectivity is the use of protecting groups. For instance, a method for the synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)arylsulfonamides involved the arylsulfonylation of 1-acetyl-3,5-diamino-1,2,4-triazole, where the acetyl group directs the reaction before being hydrolyzed. researchgate.net

Purification on a larger scale also requires optimized methods. While small-scale synthesis may rely on column chromatography, this can be inefficient for larger quantities. Recrystallization is a more scalable purification technique, and literature reports the use of solvents like isopropanol, chloroform, and acetonitrile (B52724) for purifying related compounds. nih.gov

Modern process optimization also emphasizes the principles of green chemistry, aiming for more environmentally benign and atom-economical routes. rsc.org An amine oxidase-inspired catalysis method has been reported for the practical regioselective synthesis of 1,2,4-triazoles. rsc.org This approach is noted for being atom-economical, producing only water and ammonia (B1221849) as by-products, and demonstrating a low environmental factor and process mass intensity. rsc.org Adopting such advanced catalytic systems could significantly improve the efficiency and sustainability of synthesizing the 1,2,4-triazole core structure.

The table below outlines key parameters for consideration during the scale-up and optimization of the synthesis in an academic setting.

| Parameter | Academic Scale-Up Consideration | Optimization Goal |

| Reagents | Availability and cost of starting materials (e.g., substituted 3-amino-1,2,4-triazoles, sulfonyl chlorides). | Use of readily available, inexpensive reagents. |

| Solvent | Use of pyridine as both solvent and base; potential for difficult removal at scale. | Explore alternative high-boiling solvents and non-nucleophilic bases to improve regioselectivity and simplify workup. |

| Temperature | Managing potential exotherms in larger reaction vessels. | Establish precise temperature control to ensure consistent product quality and reaction safety. |

| Regioselectivity | Formation of undesired N-sulfonylated isomers. | Optimize reaction conditions (solvent, base, temperature) or use protecting groups to favor the desired N1 isomer. |

| Purification | Moving from chromatography to more scalable methods. | Develop robust recrystallization protocols for the final product and key intermediates. |

| Sustainability | Waste generation and use of hazardous reagents. | Investigate modern catalytic, atom-economical methods to reduce environmental impact. rsc.org |

Chemical Reactivity and Reaction Mechanisms of 1 Phenylsulfonyl 1h 1,2,4 Triazol 3 Amine

Electrophilic Aromatic Substitution Reactions on the Phenylsulfonyl Moiety

The phenyl ring of the phenylsulfonyl group is susceptible to electrophilic aromatic substitution (EAS). The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to both the negative inductive effect (-I) of the highly electronegative oxygen atoms and a resonance-based electron-withdrawing effect (-M). Consequently, the phenyl ring is strongly deactivated towards electrophilic attack compared to benzene. imperial.ac.uk

This deactivation means that harsher reaction conditions are typically required to achieve substitution. Furthermore, the sulfonyl group acts as a meta-director. imperial.ac.ukaakash.ac.in The deactivating influence is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the preferred sites for electrophilic attack. The general mechanism involves the attack of an electrophile (E⁺) on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.

Common electrophilic aromatic substitution reactions applicable to the phenylsulfonyl moiety include:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the meta position.

Halogenation: Bromination or chlorination, typically requiring a Lewis acid catalyst such as FeBr₃ or AlCl₃, yields the meta-halo derivative.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) at the meta position.

| Reaction | Typical Reagents | Electrophile | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-((3-nitrophenyl)sulfonyl)-1H-1,2,4-triazol-3-amine |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-((3-bromophenyl)sulfonyl)-1H-1,2,4-triazol-3-amine |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 3-((3-amino-1H-1,2,4-triazol-1-yl)sulfonyl)benzenesulfonic acid |

Nucleophilic Reactivity at the Triazole Ring of 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine

The 1,2,4-triazole (B32235) ring is an electron-deficient heterocycle, making its carbon atoms generally resistant to nucleophilic attack. However, the pyridine-type nitrogen atoms (N-2 and N-4) possess lone pairs of electrons and can act as nucleophilic centers. In this compound, the N-1 position is occupied by the phenylsulfonyl group.

The nucleophilicity of the remaining ring nitrogens, N-2 and N-4, is modulated by two opposing electronic effects:

Deactivation by the Phenylsulfonyl Group: The potent electron-withdrawing nature of the N-1 substituent significantly reduces the electron density throughout the triazole ring, thereby decreasing the basicity and nucleophilicity of both N-2 and N-4.

Activation by the Amino Group: The C-3 amino group is an electron-donating group (+M effect) that increases the electron density within the ring, particularly at the adjacent N-2 and N-4 positions, enhancing their nucleophilicity.

Transformations Involving the Triazol-3-amine Functional Group

The exocyclic amino group at the C-3 position is a primary nucleophilic and reactive site in the molecule. It can undergo a variety of chemical transformations characteristic of primary aromatic or heterocyclic amines.

The 3-amino group readily reacts with alkylating and acylating agents. These reactions typically occur at the nitrogen atom of the amino group due to its high nucleophilicity.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base can lead to the formation of the corresponding N-alkylated or N,N-dialkylated products. It is important to note that competition with alkylation at the N-2 or N-4 positions of the triazole ring can occur, and regioselectivity may be an issue. researchgate.net

Acylation: Treatment with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivatives (amides). For instance, reaction with acetyl chloride would produce N-(1-(phenylsulfonyl)-1H-1,2,4-triazol-3-yl)acetamide. This transformation can also be used as a strategy to protect the amino group during other reactions. The synthesis of the parent compound class often involves the reaction of a 3-aminotriazole with a corresponding aryl sulfonyl chloride, which constitutes an acylation (sulfonylation) reaction at the triazole N-1 position. nih.govnih.gov

The primary amino group at C-3 can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C). The resulting 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-diazonium salt is a versatile intermediate that can undergo various subsequent transformations.

Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or a cyano group (-CN) using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). nih.gov This provides a route to 3-halo- or 3-cyano-1-(phenylsulfonyl)-1H-1,2,4-triazoles.

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Hydrolysis: Heating the diazonium salt in an aqueous acidic solution leads to its replacement by a hydroxyl group, yielding the corresponding 3-hydroxy-1,2,4-triazole derivative.

Azide (B81097) Formation: Reaction with sodium azide (NaN₃) allows for the conversion of the diazonium group to an azido (B1232118) group (-N₃).

| Transformation | Reagent | Product Functional Group at C-3 |

|---|---|---|

| Sandmeyer (Chlorination) | NaNO₂, HCl; then CuCl | -Cl |

| Sandmeyer (Bromination) | NaNO₂, HBr; then CuBr | -Br |

| Sandmeyer (Cyanation) | NaNO₂, H₂SO₄; then CuCN | -CN |

| Hydrolysis | NaNO₂, H₂SO₄; then H₂O, heat | -OH |

| Azide Formation | NaNO₂, HCl; then NaN₃ | -N₃ |

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound to participate as a substrate in these reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate.

A plausible strategy involves the introduction of a halogen onto the phenylsulfonyl ring via electrophilic aromatic substitution (as described in Section 3.1) to generate a substrate like 1-((3-bromophenyl)sulfonyl)-1H-1,2,4-triazol-3-amine. This aryl bromide can then undergo various cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl linkage. nih.gov

Buchwald-Hartwig Amination: Coupling with an amine in the presence of a palladium catalyst and a strong base to form a new C-N bond.

Heck Reaction: Coupling with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create a C(sp²)-C(sp) bond.

The feasibility of such reactions is supported by studies on other halogenated 1H-1,2,4-triazole systems, which have been successfully employed in Suzuki cross-coupling reactions. researchgate.net The choice of ligand, base, and solvent is crucial for achieving high yields and preventing catalyst inhibition by the nitrogen-rich triazole core.

Rearrangement Reactions and Tautomerism Studies of this compound

Tautomerism: The primary form of tautomerism relevant to this molecule is amino-imino tautomerism. The compound can theoretically exist in equilibrium between the 3-amino-1H form and the 3-imino-2,3-dihydro-1H form. For most 3-amino-1,2,4-triazole derivatives, spectroscopic and computational studies have shown that the amino tautomer is overwhelmingly favored in both solid and solution phases. researchgate.net Annular tautomerism, which involves the migration of a proton between ring nitrogens (e.g., 1H- and 4H- tautomers), is blocked in this specific compound because the N-1 position is substituted by the bulky and covalently bound phenylsulfonyl group. mdpi.com

Rearrangement Reactions: N-substituted 1,2,4-triazoles can undergo rearrangement reactions under certain conditions. For instance, studies on related 3-amino-1,2,4-triazoles have shown that a substituent can migrate from a ring nitrogen to the exocyclic amino group. rsc.org While N-sulfonyl-1,2,3-triazoles are well-known to undergo rhodium-catalyzed denitrogenation to form reactive α-imino carbenes that lead to various rearranged products, similar reactivity for N-sulfonyl-1,2,4-triazoles is less documented and would likely follow different mechanistic pathways due to the different arrangement of nitrogen atoms. nih.govresearchgate.net Any potential rearrangement of this compound would likely require thermal or catalytic activation to overcome the stability of the aromatic triazole ring.

Mechanistic Investigations of Key Transformations of this compound

The chemical reactivity of this compound is largely dictated by the interplay between the electron-withdrawing phenylsulfonyl group and the electron-donating amino group on the 1,2,4-triazole ring. Mechanistic studies, primarily centered on its synthesis and thermal stability, provide a window into its chemical behavior.

Mechanism of N-Sulfonylation: Regioselectivity and the Role of Reaction Conditions

The synthesis of this compound via the reaction of 3-amino-1,2,4-triazole with benzenesulfonyl chloride in the presence of a base, such as pyridine, is a cornerstone transformation. Mechanistic investigations have focused on understanding the regioselectivity of this N-sulfonylation reaction. The 1,2,4-triazole ring of 3-amino-1,2,4-triazole possesses two potentially reactive secondary amine nitrogens at the N1 and N2 positions.

The reaction mechanism is believed to proceed through the following steps:

Deprotonation: The basic catalyst, typically pyridine, abstracts a proton from the 1,2,4-triazole ring of 3-amino-1,2,4-triazole to form a triazolate anion. Due to the higher acidity of the N1-H, the formation of the N1-anion is thermodynamically favored.

Nucleophilic Attack: The resulting triazolate anion, a potent nucleophile, attacks the electrophilic sulfur atom of the benzenesulfonyl chloride.

Chloride Displacement: The attack leads to the formation of a tetrahedral intermediate, which subsequently collapses with the expulsion of a chloride ion to yield the final N-sulfonylated product.

The preference for N1-sulfonylation can be understood in terms of a delicate balance between kinetic and thermodynamic control. While both N1 and N2 anions can be formed, the greater stability of the N1-anion, influenced by the adjacent amino group, directs the reaction towards the formation of the 1-(phenylsulfonyl) isomer as the major product.

Table 1: Factors Influencing the Regioselectivity of N-Sulfonylation of 3-Amino-1,2,4-triazole

| Factor | Influence on Regioselectivity | Mechanistic Rationale |

| Electronic Effects of the Amino Group | Favors N1-sulfonylation | The electron-donating nature of the amino group increases the acidity of the N1-H proton, leading to the preferential formation of the more stable N1-anion. |

| Nature of the Base | Can influence the ratio of isomers | Stronger, non-nucleophilic bases can lead to a higher concentration of the triazolate anion, potentially affecting the kinetic versus thermodynamic product distribution. Pyridine is commonly used to facilitate the deprotonation step. |

| Solvent Polarity | May affect transition state stabilization | Polar aprotic solvents can stabilize the charged intermediates and transition states, potentially influencing the reaction rate and selectivity. |

| Reaction Temperature | Can shift the equilibrium between kinetic and thermodynamic products | Lower temperatures may favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable isomer. |

Mechanistic Insights from Thermal Decomposition Studies

Thermal analysis of compounds structurally related to this compound, such as N-sulfonylated 3-(methylthio)-1H-1,2,4-triazol-5-amine, provides valuable information about its stability and decomposition pathways. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can reveal the temperatures at which decomposition occurs and the associated energetic changes.

For analogous compounds, thermal decomposition is often a multi-stage process. The initial decomposition step may involve the cleavage of the relatively weak N-S bond of the sulfonamide group. This can be followed by the breakdown of the triazole ring itself, leading to the evolution of gaseous products.

Kinetic analysis of the decomposition process, often employing model-free isoconversional methods, can determine the activation energy (Ea) for each decomposition step. This parameter provides a quantitative measure of the energy barrier that must be overcome for the decomposition to occur. For a related N-sulfonylated aminotriazole, the activation energy for the main decomposition stage has been reported to be in the range of 150-200 kJ/mol, indicating a significant thermal stability.

The proposed mechanism for the initial stages of thermal decomposition of this compound likely involves the homolytic or heterolytic cleavage of the N-S bond, generating a phenylsulfonyl radical or cation and a triazolyl radical or anion. Subsequent fragmentation of the triazole ring would then lead to the formation of stable, low-molecular-weight products.

Table 2: Representative Thermodynamic and Kinetic Parameters from Thermal Decomposition Studies of a Structurally Related N-Sulfonylated Aminotriazole

| Parameter | Value | Significance |

| Decomposition Onset Temperature (Tonset) | ~250 °C | Indicates the temperature at which significant thermal degradation begins. |

| Activation Energy (Ea) | 165 kJ/mol | Represents the energy barrier for the primary decomposition step, reflecting the stability of the N-S bond and the triazole ring. |

| Change in Enthalpy (ΔH) | > 0 (Endothermic) | Indicates that energy is absorbed during the initial bond-breaking events of the decomposition process. |

| Change in Entropy (ΔS) | > 0 | Suggests an increase in disorder as the solid compound breaks down into smaller gaseous fragments. |

Note: The data presented are for a structurally similar compound and serve as an illustrative example of the parameters that can be obtained from thermal analysis.

Derivatization Strategies for 1 Phenylsulfonyl 1h 1,2,4 Triazol 3 Amine

Functionalization at the Aminotriazole Nitrogen Atoms

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, and the exocyclic amine at the C3 position presents multiple sites for functionalization. The reaction of 3-amino-1,2,4-triazole with various aryl sulfonyl chlorides is a common method for derivatization. nih.gov This reaction typically yields a mixture of sulfonamides, with the major product resulting from the sulfonylation of the triazole N1 nitrogen. nih.gov The selectivity for the N1 position is attributed to the increased acidity of the N-H group due to the inductive effects from the adjacent C3-amino moiety. nih.gov A minor product resulting from the sulfonylation of the adjacent N2 nitrogen is also observed. nih.gov

Another critical site for functionalization is the exocyclic C3-amino group. Introducing substituents at this position has been a key strategy in modulating the scaffold's properties. For instance, the development of the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine class of compounds, identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), relies on this modification. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that introducing electron-deficient aromatic rings at this position generally enhances activity against wild-type HIV-1. nih.gov

| Derivative Name | Substituent on C3-Amino Group | Targeted Activity |

|---|---|---|

| N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine | 4-Chlorophenyl | Yellow Fever Virus nih.gov |

| N³-(4-Methoxyphenyl)-1-(naphthalen-1-ylsulfonyl)-1H-1,2,4-triazole-3,5-diamine | 4-Methoxyphenyl | Yellow Fever Virus nih.gov |

| 1-((4-Fluorophenyl)sulfonyl)-N³-(naphthalen-1-yl)-1H-1,2,4-triazole-3,5-diamine | Naphthalen-1-yl | Yellow Fever Virus nih.gov |

Modification of the Phenylsulfonyl Group

The phenylsulfonyl group, often referred to as "fragment A" in SAR studies, is a primary target for modification to optimize compound potency and physicochemical properties. nih.gov Researchers have introduced a wide array of substituents onto the phenyl ring of this group, varying in size, polarity, and electronic nature. nih.gov This strategy allows for fine-tuning the interactions of the molecule with its biological target.

The synthesis of these derivatives is typically achieved by reacting the parent aminotriazole with a correspondingly substituted aryl sulfonyl chloride. nih.gov This modular approach facilitates the exploration of a broad chemical space. Examples of modifications include the introduction of alkyl, alkoxy, halogen, and even larger aromatic systems like phenoxy and naphthalene groups. nih.gov

| Derivative Name | Modified Sulfonyl Group | Targeted Activity |

|---|---|---|

| 1-((4-Butylphenyl)sulfonyl)-N³-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | 4-Butylphenylsulfonyl | Yellow Fever Virus nih.gov |

| 1-((4-Fluorophenyl)sulfonyl)-N³-(naphthalen-1-yl)-1H-1,2,4-triazole-3,5-diamine | 4-Fluorophenylsulfonyl | Yellow Fever Virus nih.gov |

| N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine | 4-Phenoxyphenylsulfonyl | Yellow Fever Virus nih.gov |

| N³-(4-Methoxyphenyl)-1-(naphthalen-1-ylsulfonyl)-1H-1,2,4-triazole-3,5-diamine | Naphthalen-1-ylsulfonyl | Yellow Fever Virus nih.gov |

Introduction of Diverse Chemical Scaffolds onto the 1,2,4-Triazole Ring System

Expanding beyond simple substitutions, a key derivatization strategy involves introducing entirely new and diverse chemical scaffolds onto the core 1,2,4-triazole ring. This is accomplished by utilizing larger, more complex building blocks during synthesis, primarily through modification of the N1-sulfonyl and C3-amino positions.

For example, polycyclic aromatic systems such as naphthalene have been successfully incorporated. This can be achieved by using naphthalenesulfonyl chloride in the initial reaction to attach the scaffold at the N1 position, or by introducing a naphthalenyl group at the C3-amino function. nih.gov This approach significantly increases the structural diversity of the resulting compounds, allowing for the exploration of larger binding pockets in biological targets. The introduction of a phenoxyphenyl scaffold at the sulfonyl position is another example of this strategy, adding flexibility and new potential interaction points. nih.gov

Synthesis of Polyfunctionalized 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine Derivatives

To achieve optimal biological activity, medicinal chemists often synthesize polyfunctionalized derivatives where multiple sites on the parent scaffold are modified simultaneously. This approach combines the strategies of functionalizing the aminotriazole nitrogens and modifying the phenylsulfonyl group. By systematically altering substituents at both ends of the molecule, researchers can probe the SAR in greater detail and fine-tune multiple properties such as potency, selectivity, and metabolic stability.

For example, compounds have been synthesized that feature a substituted phenyl ring on the C3-amino group in combination with a distinct substitution pattern on the N1-phenylsulfonyl group. nih.gov This multi-pronged derivatization is essential for lead optimization in drug discovery programs.

| Derivative Name | N1-Sulfonyl Group Substituent | C3-Amino Group Substituent |

|---|---|---|

| 1-((4-Butylphenyl)sulfonyl)-N³-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine nih.gov | 4-Butylphenyl | 4-Chlorophenyl |

| N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine nih.gov | 4-Phenoxyphenyl | 4-Chlorophenyl |

| N³-(4-Methoxyphenyl)-1-(naphthalen-1-ylsulfonyl)-1H-1,2,4-triazole-3,5-diamine nih.gov | Naphthalen-1-yl | 4-Methoxyphenyl |

Combinatorial Chemistry Approaches for this compound Analogue Libraries

The modular nature of the synthesis of this compound derivatives makes it highly amenable to combinatorial chemistry and library synthesis. A classical medicinal chemistry SAR approach has been used to generate large libraries of analogues to efficiently explore the chemical space around this scaffold. nih.gov

In the development of NNRTIs, for example, over 100 analogues of the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold were synthesized and evaluated. nih.gov This was achieved by reacting a key aminotriazole intermediate with a diverse panel of aryl sulfonyl chlorides, or conversely, by reacting a core sulfonylated triazole with a library of different anilines. This high-throughput approach accelerates the discovery of lead compounds by systematically mapping the relationship between structure and biological activity, leading to the identification of optimized compounds with picomolar activity. nih.gov

Computational and Theoretical Studies of 1 Phenylsulfonyl 1h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For derivatives of 1,2,4-triazole (B32235), these calculations have been instrumental in determining key electronic parameters. While specific studies on 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine are not extensively documented in publicly available literature, general principles derived from related compounds can be applied.

The electronic structure is largely defined by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For similar 1,2,4-triazole derivatives, the HOMO is often localized on the triazole ring and the amino group, while the LUMO is typically distributed over the phenylsulfonyl moiety. This distribution suggests that the triazole-amine portion of the molecule is the primary site for electrophilic attack, while the phenylsulfonyl group is more susceptible to nucleophilic attack.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules. DFT studies on various 1,2,4-triazole derivatives have provided valuable data on their stability and reactivity, which can be extrapolated to understand this compound.

Key reactivity descriptors that can be calculated using DFT include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from a molecule.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

For analogous compounds, DFT calculations have shown that the presence of the electron-withdrawing phenylsulfonyl group significantly influences the electronic properties of the triazole ring, affecting its aromaticity and the reactivity of the amino group. The stability of different tautomeric forms of similar 4-amino-1,2,4-triazole-3-thiones has been investigated using DFT, revealing that the thione form is generally more stable in the gas phase and aprotic solvents, while the thiol tautomer is favored in polar, proton-donor solvents. zsmu.edu.ua

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Chemical Hardness (η) | 2.65 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.79 |

Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are also employed to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR), which are crucial for the characterization of new compounds. For various 1,2,4-triazole derivatives, DFT calculations have been successfully used to predict these parameters. researchgate.net

Conformational analysis helps in understanding the three-dimensional structure of a molecule and identifying its most stable conformers. For this compound, the rotational barriers around the S-N and C-N bonds would be of particular interest. The dihedral angle between the phenyl ring and the triazole ring is a key conformational parameter. In the related compound, 1-phenylsulfonyl-1H-1,2,4-triazole, this dihedral angle was found to be 82.17°.

Molecular Dynamics Simulations of this compound and its Interactions

MD simulations can be used to study:

The stability of different conformations in various environments.

The interaction energies with solvent molecules.

The binding modes and affinities to protein active sites.

For instance, MD simulations have been used to study the interactions of 1,2,4-triazole derivatives in acidic media, revealing the role of intermolecular hydrogen bonds in stabilizing the system. pensoft.net

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling can be used to explore potential reaction pathways and identify the transition states involved. This is particularly useful for understanding the synthesis and degradation of a compound. For 1,2,4-triazole derivatives, computational studies have been used to investigate reaction mechanisms, such as alkylation reactions. zsmu.edu.ua

The synthesis of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, a related compound, involves the reaction of 3-amino-1,2,4-triazole with a corresponding aryl sulfonyl chloride. nih.gov This reaction can yield a mixture of sulfonamides, and computational modeling could help in understanding the selectivity and predicting the major product by calculating the energies of the transition states for the different reaction pathways.

Advanced Structural Elucidation and Conformational Analysis of 1 Phenylsulfonyl 1h 1,2,4 Triazol 3 Amine

Single Crystal X-ray Diffraction Studies on Molecular Geometry and Intermolecular Interactions

The crystal packing of these types of molecules is often stabilized by a network of intermolecular hydrogen bonds. In the case of 1-phenylsulfonyl-1H-1,2,4-triazole, C—H⋯N and C—H⋯O hydrogen bonds link the molecules into chains. researchgate.net For 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, the presence of the additional amino group is expected to introduce N—H⋯N and N—H⋯O hydrogen bonding interactions, further influencing the supramolecular architecture.

Interactive Table: Crystallographic Data for 1-phenylsulfonyl-1H-1,2,4-triazole

| Parameter | Value |

| Chemical Formula | C8H7N3O2S |

| Molecular Weight | 209.23 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.395 (14) |

| b (Å) | 5.045 (3) |

| c (Å) | 17.698 (19) |

| β (°) | 115.445 (3) |

| Volume (ų) | 918.7 (16) |

| Z | 4 |

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Two-dimensional (2D) NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex molecules like this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

HSQC experiments correlate the chemical shifts of protons directly attached to carbon atoms, allowing for the straightforward assignment of protonated carbons. For instance, the proton of the triazole ring would show a direct correlation to its corresponding carbon atom.

HMBC experiments, on the other hand, reveal correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and for piecing together the molecular skeleton. For example, the protons on the phenyl ring would show long-range correlations to the sulfur-bound carbon, and the amino protons could show correlations to the C3 and C5 carbons of the triazole ring. The regiochemistry of synthesized triazole derivatives can be effectively studied using these 1D and 2D NMR spectral techniques in solution. nih.gov

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| Phenyl-H | 7.5 - 8.0 | 125 - 135 | C-S, other phenyl carbons |

| Triazole-H5 | 8.0 - 8.5 | ~150 | C3 |

| Amino-NH2 | 5.0 - 6.0 | - | C3 |

| Phenyl-C | - | 125 - 140 | Phenyl protons |

| Triazole-C3 | - | ~160 | Amino protons, H5 |

| Triazole-C5 | - | ~150 | H5 |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques, particularly electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are instrumental in elucidating the fragmentation pathways of sulfonamides. nih.gov The fragmentation of aromatic sulfonamides often involves characteristic losses and rearrangements. nih.gov

A common fragmentation pathway for aromatic sulfonamides is the cleavage of the S-N bond. researchgate.net For this compound, this would likely result in the formation of a phenylsulfonyl cation and an aminotriazole radical anion, or their protonated forms. Another frequently observed fragmentation is the elimination of sulfur dioxide (SO₂), a loss of 64 Da, which can occur through intramolecular rearrangements. nih.gov The presence of electron-withdrawing groups can promote this SO₂ extrusion. nih.gov

The fragmentation pattern can be complex, with rearrangements leading to the formation of various product ions. nih.gov High-resolution mass spectrometry, such as that performed with Fourier transform ion cyclotron resonance (FTICR) instruments, can provide highly accurate mass measurements, aiding in the determination of the elemental composition of fragment ions. nih.gov

Interactive Table: Plausible Mass Spectrometry Fragments

| m/z | Proposed Fragment | Fragmentation Pathway |

| [M+H]⁺ | Protonated molecule | ESI |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide | Rearrangement and elimination |

| [C₆H₅SO₂]⁺ | Phenylsulfonyl cation | S-N bond cleavage |

| [C₂H₄N₄]⁺ | Aminotriazole fragment | S-N bond cleavage |

| [C₆H₅]⁺ | Phenyl cation | Further fragmentation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The interpretation of the vibrational spectra of 1,2,4-triazoles can be complex due to strong associations in the condensed state. asianpubs.org Theoretical calculations, such as those using density functional theory (DFT), are often employed to aid in the assignment of observed vibrational bands. nih.govresearchgate.net

For this compound, characteristic vibrational bands are expected for the sulfonyl group (SO₂), the amino group (NH₂), the phenyl ring, and the triazole ring. "Marker bands" that are characteristic of the triazole ring have been identified through comparative studies of various triazole derivatives. nih.govresearchgate.net

Interactive Table: Expected Vibrational Frequencies and Assignments

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amino) | 3400 - 3200 | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C=N, C=C (ring) | 1650 - 1450 | Stretching |

| SO₂ | 1350 - 1300, 1160 - 1120 | Asymmetric and symmetric stretching |

| S-N | 900 - 800 | Stretching |

| Ring vibrations | Various | In-plane and out-of-plane bending |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of this compound

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is not chiral, chiral derivatives can be synthesized, for instance, by introducing a chiral center in the phenylsulfonyl group or by attaching a chiral substituent to the triazole ring. isres.orgnih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. For chiral derivatives of this compound, CD spectroscopy could be used to:

Determine the absolute configuration of enantiomers by comparing experimental spectra with those predicted by theoretical calculations.

Study conformational changes in solution.

Investigate interactions with other chiral molecules.

The synthesis of novel bidentate ligands for asymmetric catalysis can be achieved through the chemical modification of such compounds, leading to chiral bis(cyano-triazole) derivatives. isres.org

Solid-State NMR and Powder X-ray Diffraction for Polymorphic Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science. ijmtlm.org Different polymorphs of a substance can exhibit distinct physical and chemical properties. ijmtlm.org Both sulfonamides and 1,2,4-triazole (B32235) derivatives are known to exhibit polymorphism. ijmtlm.orgresearchgate.net

Powder X-ray diffraction (PXRD) is the primary technique for identifying and differentiating polymorphic forms. Each crystalline form will produce a unique diffraction pattern, acting as a fingerprint for that specific polymorph. ijmtlm.org

Solid-state NMR (ssNMR) spectroscopy provides detailed information about the local environment of atoms in the solid state. It is highly sensitive to subtle differences in molecular conformation and packing that distinguish polymorphs. By analyzing the chemical shifts and cross-polarization dynamics in ssNMR spectra, it is possible to characterize the different polymorphic forms and gain insights into their intermolecular interactions.

Applications of 1 Phenylsulfonyl 1h 1,2,4 Triazol 3 Amine in Advanced Chemical Synthesis and Material Science

Utilization as a Building Block in Complex Molecule Synthesis

The primary application of 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine is as a foundational building block in the synthesis of more elaborate molecules, particularly for pharmaceutical development. The scaffold's inherent structural features allow for systematic modification and optimization, a process central to medicinal chemistry.

Researchers have successfully utilized this compound as a scaffold to develop potent inhibitors for viral enzymes. The synthesis process typically involves the reaction of an appropriate aminotriazole with an aryl sulfonyl chloride. nih.gov This reaction yields a mixture of sulfonamides, with the major product resulting from the reaction at the N1 position of the triazole ring. nih.gov This selectivity is attributed to the increased acidity of the N-H group due to the inductive effects of the neighboring amino group. nih.gov

A significant body of research has focused on developing derivatives of this scaffold as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govacs.orgresearchgate.net Through structure-activity relationship (SAR) studies, various substituents have been introduced to the core structure to enhance antiviral activity and improve pharmacological profiles. nih.gov For instance, modifications to the N-phenyl group and the phenylsulfonyl moiety have led to the discovery of compounds with picomolar activity against wild-type HIV and retained efficacy against clinically relevant mutant strains. nih.gov

The versatility of the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine class has also been demonstrated in its repositioning as inhibitors for other viruses. rsc.orgnih.gov Specifically, derivatives of this scaffold have shown selective inhibition of Yellow Fever Virus (YFV) replication. rsc.org This highlights the compound's value as a versatile starting point for generating libraries of compounds for screening against various therapeutic targets.

Below is a table of representative derivatives synthesized from the core scaffold and their documented biological activities.

| Derivative Name | Modification on Core Scaffold | Target | Reported Activity |

| N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | Core scaffold | HIV-1 Reverse Transcriptase | Initial hit for NNRTI development nih.gov |

| 12126065 | Optimized substituents on phenyl and phenylsulfonyl groups | HIV-1 Wild-Type | EC₅₀ = 0.24 nM nih.govacs.orgresearchgate.net |

| RCB16007 | Specific substitutions on the N-phenyl ring | Yellow Fever Virus | Selective inhibition of YFV replication rsc.org |

| RCB16036 (N³-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole-3,5-diamine) | Toluene groups on N-phenyl and phenylsulfonyl moieties | Yellow Fever Virus Inhibitor Candidate | Characterized for structure-activity relationship studies nih.gov |

Role as a Ligand in Coordination Chemistry and Catalysis

The potential for this compound to act as a ligand in coordination chemistry is rooted in the presence of multiple potential donor atoms. The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, and the exocyclic amino group provides an additional nitrogen donor site. Furthermore, the oxygen atoms of the sulfonyl group could potentially coordinate to metal centers. This array of potential binding sites suggests that the molecule could act as a mono-, bi-, or polydentate ligand, forming complexes with various transition metals.

However, based on currently available scientific literature, the specific role of this compound as a ligand in coordination chemistry and catalysis is not an area that has been extensively investigated or reported. While studies exist on metal complexes of other 1,2,4-triazole derivatives nih.govmdpi.com, including sulfonate-functionalized triazoles mdpi.com, research focusing on the coordination behavior of this particular phenylsulfonyl-substituted aminotriazole is scarce. The electronic and steric influence of the bulky phenylsulfonyl group at the N1 position may significantly affect the coordination properties of the triazole ring compared to other substituted triazoles, a subject that warrants further investigation.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct larger, well-defined architectures. The this compound molecule possesses key functional groups capable of participating in such interactions. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring and the oxygen atoms of the sulfonyl group can serve as hydrogen bond acceptors.

These features suggest a theoretical potential for this compound to engage in self-assembly processes, forming dimers, chains, or more complex networks. Despite this potential, the exploration of this compound in the field of supramolecular chemistry and self-assembly is not well-documented in the literature. The focus of research on this compound has remained predominantly within the realm of covalent synthesis for medicinal applications rather than its non-covalent assembly into supramolecular structures.

Integration into Novel Polymeric Architectures

The incorporation of specific functional molecules into polymers can imbue the resulting materials with novel properties. The this compound molecule could theoretically be integrated into a polymer backbone or attached as a pendant group. The amino group provides a reactive handle for polymerization reactions, such as polycondensation, or for grafting onto existing polymer chains.

However, a review of the scientific literature indicates that the use of this compound as a monomer or functional component in the synthesis of novel polymeric architectures has not been reported. While research on polymers containing other triazole moieties exists, particularly in the context of proton-conducting membranes or high-performance polymers nih.govnih.gov, the integration of this specific phenylsulfonyl-aminotriazole into polymeric structures remains an unexplored area of polymer chemistry.

Precursor to Advanced Materials: Theoretical and Experimental Investigations

A precursor in material science is a compound that is converted into a material through a chemical or physical process. While this compound is a precursor to complex molecules in medicinal chemistry, its application as a precursor to advanced materials like ceramics, porous frameworks, or electronic materials is not established.

Theoretical investigations, such as those using density functional theory (DFT), are often employed to predict the electronic, optical, or structural properties of molecules to gauge their potential for use in advanced materials. researchgate.net Such computational studies can guide experimental efforts by identifying promising candidates for applications in areas like organic electronics or functional materials. At present, theoretical and experimental investigations into the material properties of this compound for applications beyond the biological context are not available in the published literature. Therefore, its role as a precursor to advanced materials remains a topic for future research.

Future Directions and Emerging Research Avenues for 1 Phenylsulfonyl 1h 1,2,4 Triazol 3 Amine

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of 1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine and its analogs typically involves the reaction of an aminotriazole with an aryl sulfonyl chloride. While effective, this approach often utilizes conventional heating and organic solvents, which can present environmental and economic challenges. The future of synthesizing this important scaffold lies in the adoption of green chemistry principles to enhance sustainability.

Researchers are exploring microwave-assisted and ultrasound-assisted organic synthesis as promising alternatives. These techniques can significantly reduce reaction times, improve yields, and often allow for the use of less hazardous solvents, or even solvent-free conditions. For instance, microwave-assisted synthesis has been successfully employed for various 1,2,4-triazole (B32235) derivatives, demonstrating its potential to accelerate the sulfonylation step in a more energy-efficient manner.

Furthermore, the development of one-pot synthetic strategies is a key area of interest. One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, minimize the need for purification of intermediates, thereby reducing solvent consumption and waste generation. An eco-friendly, one-pot synthesis for 1,2,4-triazole derivatives has been reported, suggesting a viable pathway for the sustainable production of this compound. The table below outlines a comparison of traditional versus potential green synthetic approaches.

| Parameter | Traditional Synthesis | Green Chemistry Approaches |

| Energy Source | Conventional Heating | Microwaves, Ultrasound |

| Reaction Time | Hours to days | Minutes to hours |

| Solvents | Often hazardous organic solvents | Greener solvents, solvent-free |

| Waste Generation | Higher | Minimized |

| Efficiency | Moderate to good yields | Often improved yields |

Exploration of Unprecedented Reactivity Patterns

The reactivity of the this compound scaffold is largely dictated by the interplay between the triazole ring, the sulfonyl group, and the amino substituent. While its fundamental reactivity in sulfonylation is established, there is a significant opportunity to explore novel and unexpected chemical transformations.

The N-sulfonyl group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the triazole ring, potentially opening up new avenues for functionalization. Research on other N-sulfonylated triazoles has shown that they can serve as precursors to metal-bound imino carbenes, which can then participate in a variety of synthetically useful transformations, including cyclopropanation and C-H functionalization. Investigating whether this compound can undergo similar transformations could lead to the development of novel derivatives with unique structural motifs.

Furthermore, the amino group on the triazole ring offers a handle for a wide range of chemical modifications. Exploring its reactivity under various conditions could lead to the discovery of new coupling reactions, allowing for the introduction of diverse substituents and the creation of extensive libraries of derivatives for biological screening. The potential for unexpected cyclization reactions or rearrangements under specific catalytic conditions also warrants investigation, as this could lead to the discovery of entirely new heterocyclic systems with interesting biological properties.

Integration into Flow Chemistry Platforms for Continuous Synthesis

The transition from batch to continuous flow manufacturing is a paradigm shift in the pharmaceutical and chemical industries, offering numerous advantages in terms of safety, efficiency, and scalability. The integration of the synthesis of this compound into flow chemistry platforms represents a significant future direction.

The synthesis of this molecule involves the formation of both a triazole ring and a sulfonamide bond. Both of these synthetic steps have been successfully demonstrated in continuous flow systems for other molecules. The synthesis of triazoles via cycloaddition reactions and the formation of sulfonamides from sulfonyl chlorides and amines are well-suited for flow chemistry. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with potentially hazardous reagents or exothermic reactions.

A continuous flow process for this compound could involve pumping streams of the aminotriazole and phenylsulfonyl chloride through a heated microreactor, where they would mix and react. The product stream could then be directed to an in-line purification module, allowing for the continuous production of the final compound. The table below illustrates the potential benefits of a flow chemistry approach.

| Feature | Batch Synthesis | Flow Chemistry |

| Scalability | Difficult to scale up | Easily scalable by running for longer times |

| Safety | Handling of large quantities of reagents | Small reaction volumes, better heat dissipation |

| Process Control | Limited control over parameters | Precise control over temperature, pressure, etc. |

| Product Quality | Potential for batch-to-batch variability | Consistent product quality |

Advanced Theoretical and Computational Studies on Derivative Design

To expedite the discovery of new and more potent analogs of this compound, advanced theoretical and computational methods are indispensable. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the interactions between these molecules and their biological targets.

Molecular docking studies can be employed to predict the binding modes of novel derivatives within the active site of target enzymes, such as HIV-1 reverse transcriptase. This allows for the rational design of new compounds with improved binding affinities. For example, by identifying key hydrogen bonding interactions or hydrophobic pockets, researchers can strategically modify the phenylsulfonyl or the amino substituents to enhance potency. Such in silico approaches have been successfully applied to other triazole-containing compounds to predict their anticancer and antimicrobial activities.

QSAR studies can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This can help in identifying the key molecular descriptors that are crucial for activity, guiding the design of new derivatives with enhanced therapeutic properties.

Synergistic Approaches Combining Synthesis, Computation, and Advanced Characterization

The future of drug discovery for compounds like this compound lies in a holistic and synergistic approach that integrates synthetic chemistry, computational modeling, and advanced analytical characterization. This multidisciplinary strategy allows for a rapid and efficient cycle of design, synthesis, and testing.

This integrated workflow would begin with the computational design of novel derivatives with predicted high activity and favorable pharmacokinetic properties. Promising candidates would then be synthesized using the most efficient and sustainable methods available, potentially leveraging flow chemistry for rapid library generation. The synthesized compounds would then be subjected to thorough biological evaluation.

Advanced characterization techniques, such as X-ray crystallography of the compound bound to its target protein, can provide invaluable atomic-level information about the binding mode. This experimental data can then be used to refine and validate the computational models, leading to more accurate predictions in the next round of design. This iterative cycle of in silico design, chemical synthesis, biological testing, and structural analysis will be crucial for accelerating the development of new drugs based on the this compound scaffold. The known synergistic effects of sulfonamides with other drug classes also open up possibilities for combination therapies, which can be explored through this integrated approach. youtube.comnih.govyoutube.comnews-medical.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.